molecular formula C36H58O10 B14111764 2alpha,3beta,23-Trihydroxyolean-12-en-28-oic acid beta-D-glucopyranosyl ester

2alpha,3beta,23-Trihydroxyolean-12-en-28-oic acid beta-D-glucopyranosyl ester

Cat. No.: B14111764
M. Wt: 650.8 g/mol
InChI Key: CJHYKSSBQRABTM-GKNYHGHUSA-N
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Description

2alpha,3beta,23-Trihydroxyolean-12-en-28-oic acid beta-D-glucopyranosyl ester is a triterpenoid saponin. This compound is a carboxylic ester obtained by the formal condensation of the carboxy group of asiatic acid with beta-D-glucopyranose. It has been isolated from various plant sources, including Juglans sinensis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2alpha,3beta,23-Trihydroxyolean-12-en-28-oic acid beta-D-glucopyranosyl ester typically involves the esterification of asiatic acid with beta-D-glucopyranose. The reaction conditions often include the use of a suitable catalyst and solvent to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve the extraction from natural sources such as the leaves and twigs of Juglans sinensis. The extraction process typically uses methanol or ethanol as solvents to isolate the compound from plant material .

Chemical Reactions Analysis

Types of Reactions

2alpha,3beta,23-Trihydroxyolean-12-en-28-oic acid beta-D-glucopyranosyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the number of oxygen-containing functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield additional hydroxyl or carbonyl groups, while reduction may result in the removal of such groups .

Scientific Research Applications

2alpha,3beta,23-Trihydroxyolean-12-en-28-oic acid beta-D-glucopyranosyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 2alpha,3beta,23-Trihydroxyolean-12-en-28-oic acid beta-D-glucopyranosyl ester involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating signaling pathways involved in inflammation and cell proliferation. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2alpha,3beta,23-Trihydroxyolean-12-en-28-oic acid beta-D-glucopyranosyl ester is unique due to its specific esterification with beta-D-glucopyranose, which may confer distinct biological activities and solubility properties compared to other similar compounds .

Properties

Molecular Formula

C36H58O10

Molecular Weight

650.8 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aS,6bR,9R,10R,11R,12aR)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C36H58O10/c1-31(2)11-13-36(30(44)46-29-27(42)26(41)25(40)22(17-37)45-29)14-12-34(5)19(20(36)15-31)7-8-24-32(3)16-21(39)28(43)33(4,18-38)23(32)9-10-35(24,34)6/h7,20-29,37-43H,8-18H2,1-6H3/t20?,21-,22-,23?,24?,25-,26+,27-,28+,29+,32+,33+,34-,35-,36+/m1/s1

InChI Key

CJHYKSSBQRABTM-GKNYHGHUSA-N

Isomeric SMILES

C[C@@]12CCC3[C@@](C1CC=C4[C@]2(CC[C@@]5(C4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)(C[C@H]([C@@H]([C@@]3(C)CO)O)O)C

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C

Origin of Product

United States

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